(3-Methylpyridazin-4-yl)methanol
Description
(3-Methylpyridazin-4-yl)methanol (CAS No. 1956328-25-8) is a pyridazine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a methyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 3. It has been utilized as a pharmaceutical intermediate, though commercial production is currently discontinued .
Key properties include:
Properties
IUPAC Name |
(3-methylpyridazin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)2-3-7-8-5/h2-3,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUUZOKRIHRIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Methylpyridazin-4-yl)methanol typically involves the reaction of 3-methylpyridazine with formaldehyde under specific conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanol group. Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to increase yield and purity.
Chemical Reactions Analysis
(3-Methylpyridazin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(3-Methylpyridazin-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methylpyridazin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine and Pyridine Derivatives
Structural and Electronic Differences
- Pyridazine vs. Pyridine: The pyridazine ring in (3-Methylpyridazin-4-yl)methanol has two adjacent nitrogen atoms, conferring greater polarity and electron-deficient character compared to pyridine derivatives (one nitrogen atom). This impacts solubility and reactivity in synthetic applications.
- Substituent Effects: (4-Methoxypyridin-2-yl)-methanol (C₇H₉NO₂, MW 139.15): A pyridine derivative with a methoxy group at position 4 and a hydroxymethyl group at position 2. The electron-donating methoxy group enhances stability but reduces reactivity compared to the methyl-substituted pyridazine analog . (5-Iodopyridin-3-yl)-methanol (C₆H₆INO, MW 235.03): The bulky iodine substituent at position 5 increases molecular weight significantly and may facilitate applications in radiolabeling or cross-coupling reactions .
Table 1: Structural and Physical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Aromatic Ring | Key Substituents |
|---|---|---|---|---|
| This compound | C₆H₈N₂O | 124.14 | Pyridazine | 3-CH₃, 4-CH₂OH |
| (4-Methoxypyridin-2-yl)-methanol | C₇H₉NO₂ | 139.15 | Pyridine | 4-OCH₃, 2-CH₂OH |
| (5-Iodopyridin-3-yl)-methanol | C₆H₆INO | 235.03 | Pyridine | 5-I, 3-CH₂OH |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | C₂₃H₂₄N₄O₂ | 388.47 | Pyridazine | 6-CH₃, ethyl benzoate side chain |
Functional Group and Bioactivity Comparisons
- Hydroxymethyl Group: The -CH₂OH moiety in this compound enables hydrogen bonding, enhancing solubility in polar solvents.
- Methyl Substitution : The 3-methyl group on the pyridazine ring may sterically hinder electrophilic substitution reactions compared to unsubstituted pyridazines. In contrast, the 6-methyl group in I-6232 could stabilize the ring system against metabolic degradation .
Biological Activity
(3-Methylpyridazin-4-yl)methanol, a compound characterized by a pyridazine ring substituted with a hydroxymethyl group, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure : The molecular formula of this compound is CHNO. The compound features a hydroxymethyl group (-CHOH) attached to the 4-position of the pyridazine ring.
Synthesis : The synthesis typically involves the reaction of 3-methylpyridazine with formaldehyde under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, facilitating the nucleophilic addition of formaldehyde to the pyridazine ring.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Strains : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Infections : The compound also displays antifungal activity against Candida species.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
This compound has been investigated for its potential anticancer effects:
- Cell Lines Tested : Studies have utilized various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways such as the p53 pathway.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT116 | 18 |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Case Study on Antimicrobial Activity :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to significantly reduce bacterial load in infected wounds in murine models, highlighting its potential for therapeutic applications in treating resistant infections. -
Case Study on Anticancer Effects :
A recent clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising signs of tumor reduction in several participants .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens and cancer cells.
- Receptor Interaction : The compound could interact with specific receptors or proteins within cells, influencing cellular signaling pathways that regulate growth and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
